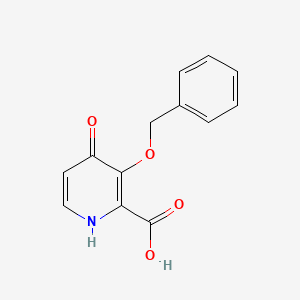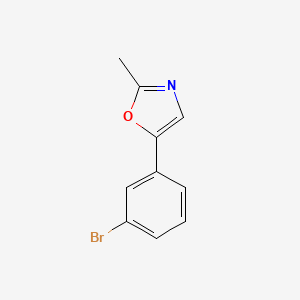![molecular formula C7H7N3O B15334396 7-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B15334396.png)
7-Methoxyimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of an imidazo[1,2-b]pyridazine core with a methoxy group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under various conditions. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers high yields and environmentally benign conditions . Another approach involves the use of solid support catalysts such as Al2O3 and TiCl4 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-b]pyridazines .
Scientific Research Applications
7-Methoxyimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of interleukin-17A (IL-17A), a cytokine involved in inflammatory responses. By inhibiting IL-17A, this compound can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antiviral, antibacterial, and anticancer properties.
Pyridazines: Exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, and antihypertensive effects.
Uniqueness: 7-Methoxyimidazo[1,2-b]pyridazine stands out due to its specific substitution pattern and its potent inhibitory effects on IL-17A. This makes it a valuable compound for developing new therapeutic agents targeting inflammatory diseases .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methoxyimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-4-7-8-2-3-10(7)9-5-6/h2-5H,1H3 |
InChI Key |
JBQVYAYZDXKKLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)

![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)










